molecular formula C14H14O5 B14702643 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-

2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-

Cat. No.: B14702643
M. Wt: 262.26 g/mol
InChI Key: IATNBHCVQPLOTG-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- typically involves the introduction of methoxy groups to the naphthalene ring followed by carboxylation. One common method is the methylation of 2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The resulting trimethoxy derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    4,5,8-Trimethoxy-1-naphthoic acid: Similar structure but with variations in the position of functional groups.

    1-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-: Positional isomer with different chemical behavior.

Uniqueness

2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- is unique due to the specific arrangement of methoxy groups and the carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4,5,8-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-10-4-5-11(18-2)13-9(10)6-8(14(15)16)7-12(13)19-3/h4-7H,1-3H3,(H,15,16)

InChI Key

IATNBHCVQPLOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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